Notum Carboxylesterase Inhibition: The 10,000-Fold Potency Window Driven by Aryl Substitution
The unsubstituted phenyl analogue 7a, which is the direct comparator representing the minimal (1-phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold, exhibits an IC₅₀ of 110 µM against Notum. In contrast, the optimized 2,3,4-trisubstituted derivative 7y (2-Cl-3-CF₃-4-Cl) achieves an IC₅₀ of 0.0095 µM (9.5 nM), representing a >10,000-fold improvement in potency [1]. Even the 3,4-dichloro analogue 6b, a fragment hit, demonstrates an IC₅₀ of 0.5 µM, which is 220-fold more potent than 7a [1]. This extraordinary dynamic range underscores the scaffold's tunability but also its hypersensitivity to substitution.
| Evidence Dimension | Notum carboxylesterase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7a (unsubstituted phenyl): IC₅₀ = 110 µM; 6b (3,4-Cl₂): IC₅₀ = 0.5 µM; 7y (2-Cl-3-CF₃-4-Cl): IC₅₀ = 0.0095 µM |
| Comparator Or Baseline | 6a (pyrazolyl analogue): IC₅₀ = 12 µM; 7a serves as baseline unsubstituted phenyl comparator |
| Quantified Difference | 7y is 10,000-fold more potent than 7a; 6b is 220-fold more potent than 7a |
| Conditions | Biochemical enzyme inhibition assay using recombinant Notum carboxylesterase; values are mean ± s.d. of n = 2–13 experiments |
Why This Matters
This data demonstrates that the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol core is a validated starting point for Notum inhibitor optimization but requires precise substitution to achieve meaningful potency, making the unsubstituted scaffold essential for SAR studies.
- [1] Willis, N. J., et al. (2022). Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit. Journal of Medicinal Chemistry, 65(10), 7212–7230. DOI: 10.1021/acs.jmedchem.2c00162 View Source
